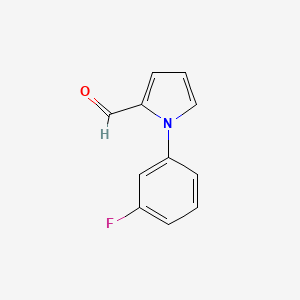

1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWQOOSAUWCOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378222 | |

| Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-19-4 | |

| Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde chemical properties

An In-Depth Technical Guide to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrrole core functionalized with an aldehyde group and a fluorinated phenyl ring, makes it a versatile synthetic building block. The strategic placement of the fluorine atom and the reactive aldehyde moiety are critical for its utility as a key intermediate in the synthesis of complex molecular targets.

This technical guide provides a comprehensive overview of the chemical properties, validated synthetic routes, reactivity, and applications of this compound. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic use in multi-step synthesis, with a particular focus on its role in the production of advanced therapeutic agents.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development. This section details the core identifiers and empirical data for this compound.

Core Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 383136-19-4[1] |

| Molecular Formula | C₁₁H₈FNO[1] |

| Molecular Weight | 189.19 g/mol [2] |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=CC=C2C=O)F |

| InChI Key | MQULPEUCGKEHEG-UHFFFAOYSA-N[3] |

Physical Properties

The physical state and solubility dictate the handling, reaction setup, and purification strategies for the compound.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Appearance | Light Brown to Brown Solid | [4][5] |

| Melting Point | 201°C (lit.) | [4] |

| Boiling Point | 214°C (lit.) | [4] |

| Storage Temperature | Ambient Storage | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with Mass Spectrometry (MS), provide a complete structural fingerprint.[6][7]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (highly deshielded, ~9.5-10.0 ppm), the protons on the pyrrole ring (in the aromatic region, ~6.0-7.5 ppm), and the protons on the 3-fluorophenyl ring (~7.0-7.6 ppm). The coupling patterns of the phenyl protons will be characteristic of a meta-substituted benzene ring.

-

¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significant downfield shift (~180-190 ppm). Signals for the aromatic carbons of the pyrrole and fluorophenyl rings will appear between ~110-165 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups.[8] Key absorption bands include a strong C=O stretch for the aldehyde at approximately 1660-1680 cm⁻¹ and C-H stretching frequencies for the aromatic rings above 3000 cm⁻¹. The N-H stretching band, characteristic of unsubstituted pyrroles, will be absent.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak [M]+ corresponding to the exact mass of C₁₁H₈FNO (189.05899).[2]

PART 2: Synthesis and Mechanistic Considerations

The efficient synthesis of this compound is crucial for its availability as a pharmaceutical intermediate. Several synthetic strategies have been developed, often leveraging classical heterocyclic chemistry reactions.

Key Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like pyrrole.[5][9] This approach introduces the aldehyde group at the C2 position.

Protocol: Synthesis via Formylation of N-Arylpyrrole

-

Step 1: Synthesis of 1-(3-fluorophenyl)-1H-pyrrole:

-

In a suitable reaction vessel, combine pyrrole with 3-fluoroaniline under conditions that facilitate a Clauson-Kaas or Paal-Knorr type pyrrole synthesis, or a metal-catalyzed N-arylation reaction. This step forms the core N-arylpyrrole structure.

-

-

Step 2: Vilsmeier-Haack Formylation:

-

Cool a solution of dimethylformamide (DMF) in an inert solvent (e.g., dichloromethane) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent (chloromethylenedimethylammonium chloride).[9]

-

Add the 1-(3-fluorophenyl)-1H-pyrrole solution dropwise to the Vilsmeier reagent at low temperature. The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by pouring it into a cold aqueous solution of sodium acetate or sodium carbonate and stir vigorously to hydrolyze the iminium intermediate to the final aldehyde product.[9]

-

-

Step 3: Purification:

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.[10]

-

Causality and Experimental Insight: The Vilsmeier-Haack reaction is chosen for its high regioselectivity for the C2 position of the N-substituted pyrrole ring, which is electronically activated for electrophilic attack. The use of low temperatures during the addition of the pyrrole substrate helps to control the exothermic reaction and prevent side product formation. The final hydrolysis step is critical and must be performed carefully to ensure complete conversion of the intermediate to the aldehyde.

Visualization of Synthetic Workflow

Caption: Figure 1: Vilsmeier-Haack Synthesis Workflow

PART 3: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group, making it a valuable precursor for more complex molecules.

Reactivity of the Aldehyde Group

The aldehyde functional group is the primary site of reactivity and is susceptible to a variety of transformations:

-

Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) or cyanide.

-

Oxidation: It can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the primary alcohol, [1-(3-fluorophenyl)-1H-pyrrol-2-yl]methanol, using reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: This is arguably the most critical reaction for its application in drug synthesis. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to form a new amine. This reaction is fundamental to the synthesis of Vonoprazan.[11]

Core Application: Intermediate for Vonoprazan (TAK-438)

This compound and its structural isomers are crucial intermediates in the industrial synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders.[5][10][11][12] The synthesis of Vonoprazan involves the conversion of a related pyrrole carbaldehyde intermediate into the final active pharmaceutical ingredient (API).

Illustrative Synthetic Step:

The aldehyde group serves as a handle to introduce the methylaminomethyl side chain found in the final drug. This is typically achieved via reductive amination with methylamine.

Caption: Figure 2: Role in Vonoprazan Synthesis

PART 4: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent. This compound has associated hazards that require appropriate precautions.

GHS Hazard Information

The following is a summary of the Globally Harmonized System (GHS) classification.

| Hazard Class | Code | Statement | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data derived from related compounds and supplier safety data sheets.[2][3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[4]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4]

-

Skin and Body Protection: Wear impervious clothing and a lab coat to prevent skin contact.[4]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[4]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a high-value chemical intermediate whose properties are well-defined by its constituent functional groups. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity, centered on the aldehyde moiety, provides a direct and efficient pathway for the elaboration of complex pharmaceutical targets. The critical role of this compound and its isomers in the production of the P-CAB Vonoprazan highlights its importance in modern drug development and underscores the necessity of a thorough understanding of its chemical characteristics for researchers and scientists in the field.

References

-

5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | C16H11FN2O3S | CID 86232932 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

- CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Google Patents. (n.d.).

-

5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]

-

Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]

-

1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]

-

Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]

-

Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate - Patsnap Eureka. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors - RSC Publishing. (2022). Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]

-

Infrared Spectroscopy of pyrrole-2-carboxaldehyde and Its Dimer: A Planar Beta-Sheet Peptide Model? - PubMed. (2007). The Journal of Chemical Physics. Retrieved January 17, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS Number: 383136-19-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document delineates its physicochemical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its potential applications in drug discovery. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis and utilization of novel pyrrole-based compounds.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of an aldehyde group at the 2-position of the pyrrole ring provides a versatile chemical handle for further molecular elaboration, making pyrrole-2-carbaldehydes valuable intermediates in the synthesis of complex therapeutic agents. The N-aryl substitution, in this case with a 3-fluorophenyl group, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological target interactions. This guide focuses specifically on the 1-(3-fluorophenyl) substituted derivative, a compound with potential for the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for this compound, the following properties are a combination of predicted data from computational models and expected characteristics based on analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 383136-19-4 | N/A |

| Molecular Formula | C₁₁H₈FNO | N/A |

| Molecular Weight | 189.19 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO. | N/A |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the analysis of similar compounds such as 1-phenyl-1H-pyrrole-2-carbaldehyde and general principles of spectroscopy.[2][3][4][5][6]

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~9.6 ppm (s, 1H, -CHO)

-

δ ~7.5-7.0 ppm (m, 7H, Ar-H and pyrrole-H)

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~180 ppm (C=O)

-

δ ~163 ppm (d, J = 245 Hz, C-F)

-

δ ~140-110 ppm (Ar-C and pyrrole-C)

-

-

IR (KBr, cm⁻¹):

-

~2830-2730 cm⁻¹ (C-H stretch of aldehyde)

-

~1670-1690 cm⁻¹ (C=O stretch of aromatic aldehyde)

-

~1250-1100 cm⁻¹ (C-F stretch)

-

Synthesis and Purification

The synthesis of this compound can be logically approached through a two-step sequence: first, the N-arylation of pyrrole with a suitable 3-fluorophenyl source, followed by the formylation of the resulting N-arylpyrrole.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step 1: N-Arylation of Pyrrole (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of C-N bonds, involving a copper catalyst.[7]

Protocol:

-

To a stirred solution of pyrrole (1.0 eq.) in anhydrous DMSO, add potassium carbonate (2.0 eq.), L-proline (0.2 eq.), and copper(I) iodide (0.1 eq.).

-

Add 3-fluoroiodobenzene (1.2 eq.) to the mixture.

-

Heat the reaction mixture at 90-110 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorophenyl)-1H-pyrrole.

Causality: The use of L-proline as a ligand can improve the efficiency of the copper-catalyzed coupling, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[8]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9]

Protocol:

-

In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq.) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) to the DMF, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-(3-fluorophenyl)-1H-pyrrole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline (pH > 8).

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Causality: The Vilsmeier reagent is a mild electrophile that regioselectively attacks the electron-rich C2 position of the 1-arylpyrrole. The subsequent hydrolysis of the iminium salt intermediate yields the desired aldehyde.[10]

Applications in Medicinal Chemistry

While specific biological activities for this compound are not extensively documented, the pyrrole-2-carbaldehyde scaffold is a cornerstone in the synthesis of a variety of biologically active molecules.

As a Synthetic Intermediate

The aldehyde functionality serves as a versatile handle for a plethora of chemical transformations, including:

-

Reductive amination: To introduce diverse amine side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to generate a variety of heterocyclic systems.

-

Oxidation and reduction: To yield the corresponding carboxylic acid or alcohol, respectively.

Potential Therapeutic Areas

Pyrrole-containing compounds have demonstrated a wide range of pharmacological activities, including:

-

Anticancer: As precursors to compounds that inhibit various kinases and other cancer-related targets.

-

Anti-inflammatory: By modulating inflammatory pathways.

-

Antimicrobial: Exhibiting activity against a range of bacteria and fungi.

-

Antiviral: Serving as a core for molecules with antiviral properties.

The 3-fluorophenyl moiety can enhance metabolic stability and improve pharmacokinetic properties through the modulation of lipophilicity and electronic effects.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on analogous compounds like 1-phenyl-1H-pyrrole-2-carbaldehyde, it should be handled with care.[2] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis, while not extensively detailed in the literature, can be reliably achieved through established N-arylation and formylation methodologies. The versatility of the aldehyde group, combined with the favorable properties imparted by the fluorinated N-aryl substituent, makes this compound an attractive starting point for the synthesis of novel and diverse libraries of biologically active molecules. This guide provides a foundational understanding for researchers to explore the full potential of this promising chemical entity.

References

-

Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36, 2382–2384. [Link]

-

Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

-

Karci, F. The Chemistry of Pyrroles. Elsevier, 2013. [Link]

-

Mondal, M., et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules2021 , 26, 1678. [Link]

- Google Patents. Method for preparing vilsmeier reagent.

-

Ma, D., et al. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett2003 , 2003, 741-743. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- Google Patents.

-

PubChem. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. [Link]

-

PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde. [Link]

-

University of California, Los Angeles. IR: aldehydes. [Link]

-

Kuegler, F., et al. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules2015 , 20, 470-487. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

PubChem. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link]

-

Wang, C., et al. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald−Hartwig-Type Amination toward Bioactivity Assay. J. Org. Chem.2022 , 87, 10087-10096. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

- Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

-

ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]

-

Guchhait, S. K., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2023 , 13, 26867-26903. [Link]

-

Chenghui Pharmaceutical Group Ltd. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link]

-

ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

Warashina, T., et al. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Org. Process Res. Dev.2018 , 22, 1211-1218. [Link]

-

PubMed. 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316. [Link]

-

LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

Molbase. Chinese Manufacturer Supply 1195768-19-4 with Low Price, Buy Quality Methyl 3-(2.6-difluorophenylsulfonaMido)-2-fluorobenzoate. [Link]

-

ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). [Link]

-

ResearchGate. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

-

Patel, A., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Pharm. Sci. Rev. Res.2014 , 27, 20-27. [Link]

Sources

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-19-4). In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to offer a detailed predictive characterization. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related N-aryl-pyrrole-2-carbaldehydes, which are valuable synthons in medicinal chemistry and materials science. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its analysis.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic aldehyde. Its structure is characterized by a pyrrole ring N-substituted with a 3-fluorophenyl group and bearing a carbaldehyde group at the 2-position. This combination of functionalities makes it an interesting building block for the synthesis of more complex molecules with potential biological activity. The fluorine substitution on the phenyl ring can modulate the electronic properties and metabolic stability of its derivatives.

A thorough spectroscopic characterization is paramount for confirming the identity and purity of such a compound. This guide will provide a detailed, predicted spectroscopic profile to aid in these efforts.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the protons on the pyrrole ring, and the protons on the 3-fluorophenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and the fluorine atom, as well as the aromaticity of the rings.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-aldehyde | 9.60 - 9.80 | s | - |

| H5 | 7.20 - 7.30 | dd | J = 2.8, 1.8 |

| H3 | 7.00 - 7.10 | dd | J = 4.0, 1.8 |

| H4 | 6.30 - 6.40 | dd | J = 4.0, 2.8 |

| H2' | 7.40 - 7.50 | ddd | J = 8.0, 2.0, 1.0 |

| H4' | 7.15 - 7.25 | ddd | J = 8.0, 8.0, 2.0 |

| H5' | 7.45 - 7.55 | ddd | J = 8.0, 8.0, 5.0 |

| H6' | 7.25 - 7.35 | ddd | J = 8.0, 2.0, 1.0 |

Interpretation:

-

Aldehydic Proton (H-aldehyde): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet far downfield, in the range of 9.60-9.80 ppm.[1]

-

Pyrrole Protons (H3, H4, H5): These protons will appear as doublets of doublets. H5 will be the most downfield of the pyrrole protons due to its proximity to the electron-withdrawing aldehyde group. H3 will be slightly upfield from H5, and H4 will be the most upfield.

-

Fluorophenyl Protons (H2', H4', H5', H6'): The protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. H2' and H6' will be deshielded by the adjacent nitrogen atom. The fluorine atom at the 3' position will introduce additional splitting to the signals of H2' and H4'.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Pulse sequence: Standard zg30

-

Spectral width: 0-12 ppm

-

Relaxation delay: 2 seconds

-

-

Processing: Apply a Fourier transform to the acquired FID. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 178.0 - 182.0 |

| C3' | 161.0 - 164.0 (d, ¹JCF ≈ 245 Hz) |

| C1' | 139.0 - 141.0 |

| C2 | 132.0 - 134.0 |

| C5' | 130.0 - 132.0 (d, ³JCF ≈ 8 Hz) |

| C5 | 125.0 - 127.0 |

| C3 | 123.0 - 125.0 |

| C6' | 118.0 - 120.0 (d, ³JCF ≈ 3 Hz) |

| C4' | 116.0 - 118.0 (d, ²JCF ≈ 21 Hz) |

| C2' | 114.0 - 116.0 (d, ²JCF ≈ 22 Hz) |

| C4 | 110.0 - 112.0 |

Interpretation:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear in the characteristic region for aldehydes, around 180 ppm.[2]

-

Fluorophenyl Carbons: The carbon directly attached to the fluorine (C3') will show a large one-bond coupling constant (¹JCF). The other carbons in the fluorophenyl ring will also exhibit smaller couplings to the fluorine atom.

-

Pyrrole Carbons: The chemical shifts of the pyrrole carbons are influenced by the N-substituent and the aldehyde group. C2, being attached to the aldehyde, will be the most downfield of the pyrrole ring carbons.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | Aromatic and Pyrrole C-H stretch |

| 2820 - 2850 | Medium | Aldehyde C-H stretch |

| 2720 - 2750 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| 1670 - 1690 | Strong | C=O stretch (aldehyde) |

| 1580 - 1600 | Medium-Strong | C=C stretch (aromatic and pyrrole) |

| 1450 - 1500 | Medium-Strong | C=C stretch (aromatic and pyrrole) |

| 1200 - 1250 | Strong | C-F stretch |

| 1300 - 1350 | Medium | C-N stretch |

Interpretation:

-

Aldehyde Group: The most prominent peak will be the strong C=O stretching vibration between 1670 and 1690 cm⁻¹. Two weaker bands for the aldehyde C-H stretch are expected around 2830 and 2730 cm⁻¹.[3][4]

-

Aromatic and Pyrrole Rings: C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-F Bond: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1250 cm⁻¹ range.

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): m/z = 189. The molecular ion peak is expected to be relatively intense due to the aromatic nature of the compound.

-

Major Fragment Ions:

-

m/z = 188 ([M-H]⁺): Loss of a hydrogen atom from the aldehyde group.

-

m/z = 160 ([M-CHO]⁺): Loss of the formyl radical, a common fragmentation for aldehydes.

-

m/z = 95 ([C₆H₄F]⁺): The fluorophenyl cation.

-

m/z = 94 ([C₅H₄NO]⁺): The pyrrole-2-carbaldehyde radical cation.

-

m/z = 77 ([C₆H₅]⁺): Phenyl cation from the fluorophenyl group.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for ESI-MS

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Scan range: m/z 50-500

-

-

Data Analysis: Identify the protonated molecule [M+H]⁺ (m/z 190).

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, IR, and MS spectra. This information serves as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and characterization. It is important to note that these are predicted values, and experimental verification is necessary for definitive structural confirmation.

References

-

Bakr, E. A., et al. (2015). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]

-

El-Sayed, M. A. A. (2022). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. RACO. [Link]

-

The Good Scents Company. 2-formyl pyrrole. [Link]

-

ResearchGate. Figure S3a . 1 H NMR spectrum of N -hexyl-pyrrole-2-carboxaldehyde ( 3 ). [Link]

-

Kim, J. E., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. [Link]

-

Liu, W., et al. (2013). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

PubChem. Pyrrole-2-carboxaldehyde. [Link]

-

NIST. 1H-Pyrrole-2-carboxaldehyde. [Link]

-

PubChem. 1-Phenylpyrrole. [Link]

-

NIST. 1H-Pyrrole, 1-phenyl-. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a distinct isomer within the fluorophenyl-substituted pyrrole carbaldehyde family. While its counterparts have been extensively studied as precursors in pharmaceutical synthesis, this particular molecule presents a unique structural arrangement with potential implications for its chemical reactivity and biological activity. This document synthesizes available data with established principles of organic chemistry to offer insights into its molecular structure, potential synthetic pathways, and prospective applications. By examining analogous compounds and general reaction mechanisms, this guide serves as a foundational resource for researchers interested in the nuanced properties of N-arylpyrroles.

Introduction: The Significance of N-Arylpyrrole Scaffolds

Pyrrole-based compounds are fundamental heterocyclic motifs prevalent in a vast array of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities.[1][2] The introduction of an aryl substituent on the pyrrole nitrogen atom, creating an N-arylpyrrole, significantly influences the electronic properties and spatial conformation of the molecule. This, in turn, can modulate its interaction with biological targets. The further incorporation of a carbaldehyde group at the 2-position of the pyrrole ring introduces a versatile functional handle for a variety of chemical transformations, making these compounds valuable synthons in medicinal chemistry.[3]

While significant research has focused on isomers like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde due to their role as key intermediates in the synthesis of drugs such as Vonoprazan, the specific isomer this compound remains less explored.[4][5] This guide aims to bridge this knowledge gap by providing a detailed examination of its molecular characteristics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar, electron-rich pyrrole ring connected via its nitrogen atom to a 3-fluorophenyl group. The carbaldehyde moiety is positioned adjacent to the nitrogen-bearing carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 383136-19-4 | [6] |

| Molecular Formula | C₁₁H₈FNO | [6] |

| Molecular Weight | 189.19 g/mol | [6] |

The fluorine atom on the phenyl ring, positioned at the meta-position, exerts a significant electron-withdrawing inductive effect, which can influence the electron density of the entire molecule. The relative orientation of the phenyl and pyrrole rings is a key structural feature. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring, a non-coplanar arrangement is expected, where the two rings are twisted relative to each other. This dihedral angle is a critical determinant of the molecule's conformational flexibility and its potential to engage in intermolecular interactions.[7]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show distinct signals for the aldehydic proton (likely in the δ 9-10 ppm region), as well as characteristic multiplets for the protons on the pyrrole and 3-fluorophenyl rings.

-

¹³C NMR: The carbonyl carbon of the aldehyde would appear at a characteristic downfield shift (around δ 180-190 ppm). The spectrum would also display signals for the carbons of both aromatic rings, with the fluorine substitution influencing the chemical shifts of the adjacent carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde would be prominent, typically in the range of 1660-1700 cm⁻¹. C-H stretching vibrations of the aromatic rings and the C-F stretching vibration would also be observable.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.19).

Synthetic Methodologies

The synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes can be approached through several established synthetic routes in organic chemistry.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[9] This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: General Vilsmeier-Haack Formylation of an N-Arylpyrrole

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 1-(3-fluorophenyl)-1H-pyrrole, in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Oxidative Annulation Strategies

More recent synthetic approaches have focused on the development of oxidative annulation reactions to construct polysubstituted pyrrole-2-carbaldehydes. These methods often utilize transition metal catalysts, such as copper, in the presence of an oxidant.[3][10] A notable example involves the reaction of aryl methyl ketones, anilines, and acetoacetate esters. This approach offers a convergent and efficient route to the desired products.[3]

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the interplay of the electron-rich pyrrole ring, the electron-withdrawing 3-fluorophenyl group, and the electrophilic aldehyde functionality.

Reactions of the Aldehyde Group

The carbaldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations, including:

-

Oxidation: Conversion to the corresponding carboxylic acid.

-

Reduction: Formation of the primary alcohol.

-

Reductive Amination: Synthesis of various secondary and tertiary amines.

-

Wittig Reaction: Olefination to form substituted alkenes.

-

Condensation Reactions: Formation of Schiff bases with primary amines.[11]

Potential in Drug Discovery

Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[12][13] The specific substitution pattern of this compound makes it an interesting candidate for biological screening. The 3-fluorophenyl moiety can enhance metabolic stability and improve pharmacokinetic properties. The molecule could serve as a scaffold for the synthesis of more complex derivatives with potential therapeutic applications.

Conclusion

This compound represents a structurally intriguing yet understudied member of the N-arylpyrrole family. While direct experimental data remains limited, a comprehensive understanding of its molecular structure, properties, and reactivity can be inferred from established chemical principles and the study of analogous compounds. The synthetic accessibility of this molecule, coupled with the versatile reactivity of its aldehyde functionality, positions it as a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the experimental characterization and biological evaluation of this compound is warranted to fully elucidate its potential.

References

-

ResearchGate. (n.d.). 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-formaldehyde. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Retrieved from [Link]

-

RJPT. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2-CARBALDEHYDES. Retrieved from [Link]

-

ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Organic Letters, 20(4), 904-907. Retrieved from [Link]

-

ResearchGate. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1336-1340. Retrieved from [Link]

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rjptonline.org [rjptonline.org]

- 12. ossila.com [ossila.com]

- 13. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in the heterocyclic compound 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in pharmacologically active agents. This document explores the electronic and steric influences of the N-(3-fluorophenyl) substituent on the electrophilicity of the formyl group. It further details key chemical transformations of the aldehyde, including condensation, olefination, reductive amination, oxidation, and reduction reactions. Each section provides a theoretical background, mechanistic insights, and field-proven experimental protocols, offering researchers a practical guide to the chemical derivatization of this versatile building block.

Introduction: The Significance of Substituted Pyrrole-2-carbaldehydes

Pyrrole-2-carbaldehyde and its derivatives are a class of organic compounds that have garnered considerable attention in the scientific community. These molecules are not only found in various natural products but also serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] The pyrrole ring system is a key structural motif in numerous biologically active compounds, and the aldehyde group at the C2 position offers a versatile handle for a multitude of chemical transformations.

The subject of this guide, this compound, combines the reactive potential of the pyrrole-2-carbaldehyde core with the electronic influence of a 3-fluorophenyl substituent on the pyrrole nitrogen. The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. Understanding the reactivity of the aldehyde group in this specific context is therefore paramount for its effective utilization in the synthesis of novel drug candidates.

Electronic and Steric Landscape of the Aldehyde Group

The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic and steric environment created by the pyrrole ring and its N-substituent.

2.1. Electronic Effects

The pyrrole ring is an electron-rich aromatic system, which might be expected to donate electron density to the aldehyde group, thereby reducing its electrophilicity compared to a simple aliphatic aldehyde. However, the nitrogen atom's lone pair is delocalized throughout the ring to maintain aromaticity.

The 3-fluorophenyl group attached to the pyrrole nitrogen exerts a net electron-withdrawing effect through induction due to the high electronegativity of the fluorine atom. This inductive effect is transmitted through the pyrrole ring to the C2 position, leading to a partial positive charge on the aldehyde carbon and enhancing its susceptibility to nucleophilic attack.

2.2. Steric Considerations

The N-(3-fluorophenyl) group can exert a moderate steric influence on the approach of nucleophiles to the aldehyde group. While not directly adjacent to the formyl group, its presence can influence the conformational preferences of the molecule, potentially hindering the approach of bulky reagents. This steric factor should be considered when selecting reagents and reaction conditions for transformations at the aldehyde center.

Key Reactions of the Aldehyde Group

The aldehyde functionality of this compound is a gateway to a diverse range of chemical transformations, enabling the construction of more complex molecular architectures. This section will delve into the most pertinent of these reactions, providing both mechanistic understanding and practical experimental protocols.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is particularly useful for the synthesis of α,β-unsaturated products, which are valuable intermediates in their own right.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Expected Outcome: The reaction is expected to yield 2-(1-(3-fluorophenyl)-1H-pyrrol-2-yl)methylene)malononitrile.

Data Presentation:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | 2-4 | >85 |

| This compound | Ethyl cyanoacetate | Piperidine | Ethanol | 3-6 | >80 |

Note: Yields are estimated based on similar reactions reported in the literature and may require optimization.

Diagram: Knoevenagel Condensation Workflow

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. This reaction is highly valued for its reliability and the predictable stereochemistry of the resulting alkene in many cases.

Mechanism: The reaction proceeds through a [2+2] cycloaddition of the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium chloride

-

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath and add n-BuLi (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkene.

-

Expected Outcome: The reaction is expected to yield 1-(3-fluorophenyl)-2-(2-phenylethenyl)-1H-pyrrole as a mixture of (E)- and (Z)-isomers.

Diagram: Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig Reaction.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Mechanism: The aldehyde reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to form an iminium ion (from a primary amine) or an enamine (from a secondary amine). This intermediate is then reduced by a hydride reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the amine product.

Experimental Protocol: Reductive Amination with Methylamine

-

Materials:

-

This compound

-

Methylamine (as a solution in THF or water)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalyst)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in DCM, add methylamine (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Expected Outcome: The reaction is expected to yield N-((1-(3-fluorophenyl)-1H-pyrrol-2-yl)methyl)methanamine.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A common and mild method involves the use of sodium chlorite in the presence of a chlorine scavenger.

Experimental Protocol: Oxidation using Sodium Chlorite

-

Materials:

-

This compound

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene (chlorine scavenger)

-

tert-Butanol and water (solvent system)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (4.0 eq) to the solution.

-

In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture for 4-8 hours, monitoring by TLC.

-

After completion, quench the reaction with a solution of sodium sulfite.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

-

Expected Outcome: The reaction is expected to yield 1-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid.

Reduction to Alcohol

The aldehyde can be easily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.

Experimental Protocol: Reduction using Sodium Borohydride

-

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (solvent)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the desired alcohol.

-

Expected Outcome: The reaction is expected to yield (1-(3-fluorophenyl)-1H-pyrrol-2-yl)methanol.

Conclusion

The aldehyde group of this compound is a versatile functional group that undergoes a wide range of chemical transformations. The electronic and steric properties of the 1-(3-fluorophenyl) substituent modulate the reactivity of the aldehyde, making it a valuable and predictable building block in organic synthesis. The protocols outlined in this guide for Knoevenagel condensation, Wittig reaction, reductive amination, oxidation, and reduction provide a solid foundation for researchers to explore the chemical space around this important scaffold. A thorough understanding of these reactions and the underlying mechanistic principles is crucial for the successful design and synthesis of novel molecules with potential applications in drug discovery and materials science.

References

-

Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

-

Mori, S., & Nagasawa, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

-

Organic Syntheses Procedure for Pyrrole-2-carboxaldehyde. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

ResearchGate. 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). [Link]

-

PubMed Central. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. [Link]

-

PubMed. Formation of N-alkylpyrroles via intermolecular redox amination. [Link]

-

MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

-

ResearchGate. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. [Link]

-

PubChem. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]

-

Patsnap Eureka. Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. [Link]

Sources

The Fluorophenyl-Pyrrole Motif: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical analysis of the fluorophenyl-substituted pyrrole core, a structural motif of increasing significance in drug discovery. We will dissect the profound influence of the fluorophenyl group on the physicochemical properties, pharmacokinetics, and pharmacodynamics of pyrrole-based compounds. Through an exploration of synthetic methodologies, structure-activity relationships (SAR), and target-specific mechanisms of action, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this privileged scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Alliance of Fluorine and the Pyrrole Ring

The pyrrole ring is a fundamental five-membered aromatic heterocycle, integral to a vast array of natural products and synthetic molecules with diverse biological activities.[1] Its unique electronic features and hydrogen bonding capabilities make it a highly sought-after scaffold in medicinal chemistry.[2] When combined with the unique properties of fluorine, the resulting fluorophenyl-substituted pyrrole core emerges as a powerful tool for modulating biological activity and optimizing drug-like properties.

Fluorine, the most electronegative element, imparts a range of beneficial effects when incorporated into a drug candidate. These include:

-

Enhanced Metabolic Stability: Fluorine substitution can block metabolic "soft spots" susceptible to cytochrome P450 oxidation, thereby increasing the half-life of a compound.[3]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and dipole moment, which in turn influences its solubility, membrane permeability, and target-binding interactions.[3][4]

-

Improved Target Affinity: The substitution of hydrogen with fluorine can lead to enhanced binding affinity for target proteins through favorable electrostatic and hydrophobic interactions.

This guide will delve into the practical applications of these principles within the context of the fluorophenyl-pyrrole scaffold, providing a detailed examination of its synthesis, biological significance, and therapeutic potential.

Synthetic Strategies for Accessing the Fluorophenyl-Pyrrole Core

The efficient and regioselective synthesis of fluorophenyl-substituted pyrroles is paramount for exploring their therapeutic potential. Several robust synthetic methodologies are available, with the Paal-Knorr synthesis and transition metal-catalyzed cross-coupling reactions being among the most prominent.

The Paal-Knorr Pyrrole Synthesis: A Classical and Versatile Approach

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a fluoroaniline.[5][6] This method is valued for its operational simplicity and the ready availability of starting materials.[7]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole

This protocol describes a rapid and efficient microwave-assisted synthesis.[3][8][9][10]

-

Materials:

-

2,5-Hexanedione

-

4-Fluoroaniline

-

Glacial Acetic Acid

-

Ethanol

-

Microwave synthesis vial (10 mL)

-

Microwave synthesizer

-

-

Procedure:

-

In a 10 mL microwave synthesis vial, combine 2,5-hexanedione (1.0 mmol, 114 mg) and 4-fluoroaniline (1.2 mmol, 133 mg).

-

Add ethanol (4.0 mL) to dissolve the reactants.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 120 °C for 10 minutes.[3]

-

After cooling, the reaction mixture can be concentrated and purified by column chromatography on silica gel to yield the desired product.

-

Causality Behind Experimental Choices:

-

Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate compared to conventional heating methods, often leading to higher yields and cleaner reaction profiles in a fraction of the time.[8][9][10]

-

Acetic Acid Catalyst: The acidic conditions facilitate the initial nucleophilic attack of the amine on the protonated carbonyl groups and subsequent dehydration steps to form the aromatic pyrrole ring.[11]

Caption: Workflow for Microwave-Assisted Paal-Knorr Synthesis.

Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-Aryl Pyrrole Synthesis

For the synthesis of C-aryl pyrroles, where the fluorophenyl group is directly attached to a carbon atom of the pyrrole ring, the Suzuki-Miyaura cross-coupling reaction is a highly effective strategy.[1][9] This palladium-catalyzed reaction couples a boronic acid (or its ester) with a halide or triflate.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrrole with 4-Fluorophenylboronic Acid

This protocol provides a general procedure for the synthesis of a C-(4-fluorophenyl)pyrrole derivative.[1][2][12][13]

-

Materials:

-

N-protected bromopyrrole (e.g., N-Boc-2-bromopyrrole)

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., dimethoxyethane/water)

-

-

Procedure:

-

To a reaction vessel, add the N-protected bromopyrrole (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed dimethoxyethane (8 mL) and water (2 mL).

-

Heat the reaction mixture at 80-90 °C for 2-5 hours, monitoring the progress by TLC.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.

-

Base: The base is required to activate the boronic acid for the transmetalation step.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and other reagents.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Biological Activities and Therapeutic Applications

The fluorophenyl-pyrrole core is a versatile scaffold that has been successfully employed in the development of a wide range of therapeutic agents. Its ability to interact with various biological targets has led to its exploration in oncology, infectious diseases, and neurodegenerative disorders.

Kinase Inhibition: A Prominent Role in Oncology

A significant number of fluorophenyl-pyrrole derivatives have been developed as potent kinase inhibitors for the treatment of cancer. These compounds often target key kinases involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR and EGFR Inhibition:

Vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are two receptor tyrosine kinases that play crucial roles in tumor growth and progression. Several fluorophenyl-pyrrole-based compounds have been identified as dual inhibitors of these kinases.[14][15][16][17] The fluorophenyl moiety often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the compound's potency and selectivity. Molecular docking studies have shown that the fluorine atom can form favorable interactions with amino acid residues in the active site, enhancing binding affinity.[6][15][16]

MAPK Pathway Inhibition:

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that is frequently dysregulated in cancer.[18] Fluorophenyl-pyrrole derivatives have been designed to target key components of this pathway, such as ERK1/2.[19][20][21] Inhibition of ERK phosphorylation can block downstream signaling events that promote cell proliferation and survival.[22][23]

Caption: Inhibition of the MAPK Signaling Pathway by a Fluorophenyl-Pyrrole Kinase Inhibitor.

Other Therapeutic Areas

Beyond oncology, fluorophenyl-pyrrole derivatives have shown promise in other therapeutic areas:

-

Antimicrobial and Antiviral Activity: The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial and antiviral agents. The addition of a fluorophenyl group can enhance the potency and spectrum of activity of these compounds.

-

Neurodegenerative Diseases: Some pyrrole derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as monoamine oxidase B (MAO-B).

Structure-Activity Relationships (SAR) and the Influence of Fluorine Position

The biological activity of fluorophenyl-substituted pyrroles is highly dependent on the substitution pattern on both the pyrrole and the phenyl rings. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties.

Impact of Fluorine Position on Kinase Inhibitory Activity:

-

Para-substitution: In many cases, a fluorine atom at the para-position of the phenyl ring leads to optimal activity. This is often attributed to favorable interactions with a specific hydrophobic pocket in the kinase active site.

-

Meta-substitution: Meta-fluoro substitution can also be beneficial, sometimes leading to improved selectivity for certain kinases. For example, in a series of Aurora B kinase inhibitors, the meta-fluoro isomer was found to be more optimal than the ortho or para isomers.[4]

-

Ortho-substitution: Ortho-substitution can sometimes lead to decreased activity due to steric hindrance, but this is highly dependent on the specific target and the overall structure of the molecule.

| Compound Class | Target Kinase | Fluorine Position | IC₅₀ (nM) | Reference |

| Pyrazole-based | Aurora B | meta | 0.316 | [4] |

| Pyrazole-based | Aurora B | para | >1000 | [4] |

| Thiazolidinone | Aurora A | para | 110 | |

| Quinazoline | VEGFR-2 | para | 64.8 | [16] |

Table 1: Comparative IC₅₀ values of fluorophenyl-substituted kinase inhibitors.

Future Perspectives and Conclusion